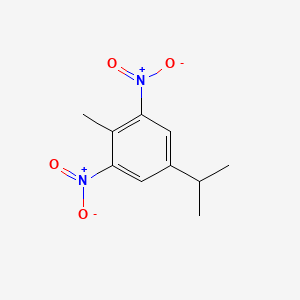

5-Isopropyl-2-methyl-1,3-dinitrobenzene

Beschreibung

Contextualizing Nitroaromatic Compounds in Advanced Chemistry

Nitroaromatic compounds, defined as organic molecules featuring at least one nitro group (—NO₂) directly attached to an aromatic ring, represent one of the most crucial classes of industrial chemicals. nih.gov While the vast majority are produced synthetically, a number of nitroaromatic compounds are also found in nature, produced by various bacteria, fungi, and plants. nih.govmdpi.com The synthetic pathway to most nitroaromatic compounds is nitration, a fundamental electrophilic substitution reaction where a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺). nih.govmdpi.com

The powerful electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring, making these compounds versatile building blocks in organic synthesis. nih.govmdpi.com They serve as essential intermediates in the production of a wide array of commercial products, including pharmaceuticals, dyes, pesticides, and herbicides. nih.govnumberanalytics.com Furthermore, the presence of multiple nitro groups can impart explosive properties, a characteristic utilized in the formulation of energetic materials like trinitrotoluene (TNT). lkouniv.ac.in Modern advancements in nitro chemistry focus on developing more selective and efficient synthetic methods, such as employing novel nitrating agents like nitronium salts or dinitrogen pentoxide (N₂O₅) and utilizing transition metal-catalyzed C-H activation to achieve precise regioselectivity. mdpi.comnumberanalytics.com

Significance of Substituted Dinitrobenzenes in Organic Synthesis and Environmental Chemistry

Dinitrobenzenes are a subclass of nitroaromatics characterized by a benzene (B151609) ring substituted with two nitro groups. wikipedia.org The three isomers—1,2-, 1,3-, and 1,4-dinitrobenzene—exhibit distinct physical properties, particularly in their melting points, due to differences in molecular symmetry. wikipedia.org

| Property | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene (B52904) | 1,4-Dinitrobenzene |

|---|---|---|---|

| Other Names | o-Dinitrobenzene | m-Dinitrobenzene | p-Dinitrobenzene |

| CAS Number | 528-29-0 | 99-65-0 | 100-25-4 |

| Appearance | White solid | Yellowish solid | Pale yellow solid |

| Molar Mass (g/mol) | 168.11 | 168.11 | 168.11 |

| Melting Point (°C) | 118 | 89.6 | 174 |

| Boiling Point (°C) | 318 | 297 | 299 |

Data sourced from Wikipedia. wikipedia.org

In organic synthesis , substituted dinitrobenzenes are highly valuable. The two electron-withdrawing nitro groups strongly deactivate the benzene ring towards further electrophilic substitution and direct incoming groups to the meta position. libretexts.orgwikipedia.org This predictable directing effect is a cornerstone for creating complex polysubstituted aromatic compounds. A key synthetic strategy involves the reduction of one or both nitro groups to amino (—NH₂) groups. wikipedia.org This transformation fundamentally alters the substituent's electronic influence, converting it into a powerful activating, ortho-, para-directing group. libretexts.org The resulting arylamine can be further converted into a diazonium salt, an exceptionally versatile intermediate that allows the introduction of a wide range of functional groups through reactions like the Sandmeyer and Schiemann reactions. libretexts.org

From an environmental chemistry perspective, dinitrobenzenes are compounds of interest due to their potential release from industrial manufacturing processes. cdc.govcdc.gov Their low solubility in water and potential to leach through soil into groundwater makes them environmental contaminants. cdc.govcdc.gov The environmental fate of these compounds is governed by slow degradation processes, including microbial action and photolysis. cdc.gov Research into advanced oxidation processes (AOPs) aims to find effective methods for their remediation, although these processes can sometimes generate other potentially harmful nitroaromatic byproducts. acs.org

Scope and Research Imperatives for 5-Isopropyl-2-methyl-1,3-dinitrobenzene

This compound is a specific polysubstituted dinitroaromatic compound. Its structure is derived from a benzene ring bearing two nitro groups alongside methyl and isopropyl substituents. This particular substitution pattern suggests a relationship to naturally occurring monoterpenoids like carvacrol (B1668589) (5-isopropyl-2-methylphenol), which could potentially serve as a synthetic precursor. japsonline.comresearchgate.net

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight (g/mol) | 224.21 |

| Structure | A benzene ring with a nitro group at position 1, a methyl group at position 2, a second nitro group at position 3, and an isopropyl group at position 5. |

The specific arrangement of substituents on the benzene ring of this compound gives rise to several key research imperatives:

Synthetic Methodologies: A primary research challenge is the development of a regioselective and high-yield synthesis for this molecule. Direct nitration of a precursor like p-cymene (B1678584) (1-isopropyl-4-methylbenzene) would likely result in a mixture of isomers due to the competing directing effects of the alkyl groups. Therefore, research would focus on multi-step synthetic routes, potentially employing blocking groups or starting from a pre-functionalized precursor like carvacrol to control the position of the nitro groups.

Material Science Applications: Given that many dinitroaromatic compounds are precursors to energetic materials and specialty polymers, this compound could be investigated for similar applications. mdpi.comacs.org The presence of the bulky isopropyl group could uniquely influence properties such as crystal packing density, thermal stability, and solubility, making it a target for the design of novel materials.

Chemical Reactivity Studies: The unique electronic and steric environment of the molecule invites studies into its chemical reactivity. Research could explore the selective reduction of one nitro group over the other, the potential for nucleophilic aromatic substitution of a nitro group, and the further functionalization of the alkyl side chains.

Environmental and Biological Investigations: Should this compound be synthesized on a larger scale, its environmental behavior would become a critical area of study. Research would be needed to determine its persistence, biodegradability, and potential for bioaccumulation, with the lipophilic isopropyl group likely playing a significant role in these properties. Furthermore, given the known biological activities of its potential precursor, carvacrol, investigations into the biological effects of this compound and its amino-derivatives could reveal novel pharmacological profiles. japsonline.comresearchgate.net

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H12N2O4 |

|---|---|

Molekulargewicht |

224.21 g/mol |

IUPAC-Name |

2-methyl-1,3-dinitro-5-propan-2-ylbenzene |

InChI |

InChI=1S/C10H12N2O4/c1-6(2)8-4-9(11(13)14)7(3)10(5-8)12(15)16/h4-6H,1-3H3 |

InChI-Schlüssel |

SLFVHSBAQIDVQC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Isopropyl 2 Methyl 1,3 Dinitrobenzene and Analogues

Nitration Strategies for Aryl Systems with Isopropyl and Methyl Substituents

The introduction of nitro groups onto an aromatic ring substituted with both isopropyl and methyl groups, as seen in p-cymene (B1678584), is predominantly achieved through electrophilic aromatic substitution. The reaction conditions, particularly the choice of nitrating agent and acid catalyst, are pivotal in determining the yield and isomeric distribution of the products.

The synthesis of nitro derivatives of p-cymene typically employs a mixture of concentrated nitric acid and sulfuric acid. acs.orgorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. masterorganicchemistry.comlibretexts.org The temperature of the reaction is a critical parameter that must be carefully controlled, often kept at low temperatures (e.g., 0°C to -5°C) to minimize oxidation of the alkyl side chains and the formation of unwanted by-products. acs.orgorgsyn.org

Studies on the mononitration of p-cymene have shown that 2-nitro-p-cymene (B147363) is the major product, with yields varying significantly depending on the specific conditions, such as the ratio of acids and the reaction temperature. acs.org For instance, adding a mixed acid solution to a mixture of p-cymene and sulfuric acid at 0°C has been reported to yield up to 85% of 2-nitro-p-cymene. acs.org The subsequent dinitration to form 5-isopropyl-2-methyl-1,3-dinitrobenzene requires harsher conditions, which can also lead to side reactions like the dealkylation of the isopropyl group, resulting in by-products such as p-nitrotoluene. acs.org

Interactive Table: Mononitration of p-Cymene Under Various Conditions

| Investigator/Patent | Nitrating Agent | Temperature (°C) | Yield of 2-nitro-p-cymene (%) | Reference |

| Andrews | HNO₃/H₂SO₄ | 0 | up to 85 | acs.org |

| Demonbreun and Kremers | HNO₃/H₂SO₄ | - | 65 (max) | acs.org |

| Hixson and Cauwenberg | HNO₃/H₂SO₄ | - | 54.6 | acs.org |

| Kimura | HNO₃/H₂SO₄ | - | 46 | acs.org |

| Phillips | HNO₃/H₂SO₄ | - | 45-50 | acs.org |

| Organic Syntheses | HNO₃/H₂SO₄/Glacial Acetic Acid | 0 to -5 | 78-82 | orgsyn.org |

Regioselective Control in Dinitration Processes

Achieving regioselective control in the dinitration of p-cymene to exclusively yield the 5-isopropyl-2-methyl-1,3-dinitro isomer is a significant synthetic challenge. The directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro groups. In p-cymene, both the methyl and isopropyl groups are ortho-, para-directing activators.

During the first nitration, the nitro group is directed to the positions ortho to the alkyl groups. Due to steric hindrance from the bulky isopropyl group, substitution at the position ortho to it is less favored. Therefore, the primary mononitration product is 2-nitro-p-cymene. acs.orgorgsyn.org

In the second nitration step, the existing nitro group is a strong deactivating meta-director, while the alkyl groups remain ortho-, para-directing activators. The positions for the second nitro group are determined by the combined influence of these groups. The dinitration of 1,2-dialkoxybenzenes has been shown to proceed with unusual regioselectivity, which has been explained through DFT analysis suggesting the reaction mechanism involves a single electron transfer (SET) process. nih.gov The regioselectivity in these cases is influenced by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic compound. nih.gov Similar electronic and steric factors are at play in the dinitration of p-cymene. The formation of adducts, such as acetoxynitro dienes, during nitration in acetic anhydride (B1165640) can also influence the final product distribution, with rearomatization under acidic conditions yielding the nitroaromatic product. cdnsciencepub.comcdnsciencepub.com

Mechanistic Aspects of Electrophilic Aromatic Nitration Reactions

The mechanism of electrophilic aromatic nitration has been a subject of extensive study. acs.org The classical Ingold-Hughes mechanism involves the attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring. acs.orgunacademy.com This attack forms a high-energy carbocation intermediate known as a sigma complex or arenium ion, where the aromaticity of the ring is temporarily broken. nih.gov This step is typically the rate-determining step of the reaction. nih.gov In the final step, a proton is rapidly eliminated from the sigma complex, restoring the aromatic system and yielding the nitroaromatic product. masterorganicchemistry.comnih.gov

An alternative mechanism involves a single-electron transfer (SET) from the aromatic ring to the nitronium ion. acs.org This model suggests the formation of an intimate ion-pair intermediate between the benzene (B151609) radical cation and a bent NO₂ molecule. The collapse of this intermediate leads to the sigma complex. acs.org The SET mechanism is favored by activating substituents on the aromatic ring and aprotic polar solvents, while the polar Ingold-Hughes mechanism is favored by deactivating substituents and protic polar solvents. nih.gov The regioselectivity of the nitration is influenced by the relative stability of the intermediate sigma complexes, which is in turn affected by the electronic and steric properties of the substituents on the ring. acs.org

Functional Group Interconversions and Derivatization Routes

While direct nitration of p-cymene is the most straightforward approach, functional group interconversions (FGI) offer alternative, albeit often more complex, synthetic routes. fiveable.mesolubilityofthings.com These strategies could involve modifying an existing dinitrobenzene core or derivatizing related nitro-cymene compounds.

Introduction of Isopropyl and Methyl Moieties onto Dinitrobenzene Scaffolds

The introduction of alkyl groups like isopropyl and methyl onto a pre-existing dinitrobenzene ring via Friedel-Crafts alkylation is generally not a viable synthetic strategy. The two nitro groups are powerful deactivating substituents, making the aromatic ring highly electron-deficient and thus unreactive towards electrophilic attack by a carbocation. The harsh conditions required for Friedel-Crafts reactions would likely lead to decomposition or unwanted side reactions.

A more plausible, though indirect, approach would involve multiple FGI steps. For example, one could start with a dinitrophenol or dinitroaniline derivative, where the hydroxyl or amino group could be used to modulate reactivity or be replaced by an alkyl group through a series of reactions. However, such multi-step sequences are often less efficient than direct nitration of the corresponding alkylbenzene.

Synthesis of Dinitrobenzene Derivatives and Related Structures

The synthesis of dinitrobenzene derivatives is well-established, typically involving the nitration of a monosubstituted benzene. For example, 1,3-dinitrobenzene (B52904) is synthesized by nitrating nitrobenzene (B124822) with a mixture of concentrated sulfuric and nitric acids, often with heating. youtube.com The existing nitro group directs the second nitration to the meta position. youtube.com

The synthesis of other substituted dinitrobenzenes, such as 2,5-dimethyl-1,3-dinitrobenzene (B180851) from the nitration of p-xylene, has also been documented. researchgate.net In some cases, dinitration can be accompanied by dealkylation, as seen in the nitration of p-cymene, which can produce 2,4-dinitrotoluene (B133949). acs.org The synthesis of related structures can also be achieved through derivatization. For instance, dinitrobenzene can be reduced to the corresponding dihydroxylamine, which can then be oxidized to form dinitrosobenzene. nih.gov

Interactive Table: Examples of Dinitroaromatic Compound Synthesis

| Starting Material | Product | Reagents | Key Conditions | Reference |

| Nitrobenzene | 1,3-Dinitrobenzene | conc. HNO₃, conc. H₂SO₄ | Heating, reflux | youtube.com |

| p-Xylene | 2,5-Dimethyl-1,3-dinitrobenzene | Nitrating agent | - | researchgate.net |

| p-Cymene | 2,4-Dinitrotoluene | Nitrating agent | - | acs.org |

| 2,4,6-Trinitrotoluene (TNT) | 1,3,5-Trinitrobenzene (TNB) | - | Elimination of the methyl group | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Traditional nitration methods using mixed acids (HNO₃/H₂SO₄) pose significant environmental and safety risks, including the use of corrosive and toxic reagents and the generation of large amounts of acidic waste. rsc.org In response, green chemistry approaches aim to develop more sustainable and safer nitration protocols.

One promising area is photochemical nitration. researchgate.netmjcce.org.mkfao.org This method can be carried out under milder conditions, for example, using UV radiation in the presence of nitrite (B80452) ions. researchgate.netmjcce.org.mk Studies on the photochemical nitration of phenol (B47542) and salicylic (B10762653) acid have demonstrated the feasibility of this approach, with a proposed mechanism involving NO₂• radicals. researchgate.netmjcce.org.mk The reaction rate can be influenced by parameters such as pH. mjcce.org.mk

Another green strategy involves the use of solid-supported nitrating agents. Zeolite H-Y-supported copper(II) nitrate (B79036) has been shown to be an effective reagent for the nitration of phenols. mjcce.org.mk These solid catalysts can often be recovered and reused, reducing waste.

Mechanochemistry, which involves conducting reactions by mechanical milling in the absence or with minimal use of solvents, represents another significant advancement. rsc.org A saccharin-based, bench-stable nitrating reagent has been used for the efficient nitration of arenes under ball milling conditions. This method offers improved green metrics compared to conventional solvent-based processes and is scalable. rsc.org While these green methods have primarily been demonstrated on simpler aromatic systems, their application to the synthesis of more complex molecules like this compound holds potential for making the production of such compounds more environmentally benign.

Reaction Mechanisms and Reactivity Profiles of 5 Isopropyl 2 Methyl 1,3 Dinitrobenzene

Reduction and Oxidation Pathways of the Nitro Groups

The nitro groups are the most reactive sites on the 5-isopropyl-2-methyl-1,3-dinitrobenzene molecule for redox reactions. Their reduction is a well-established transformation for nitroaromatic compounds. masterorganicchemistry.com Oxidation of the dinitro-substituted ring is generally difficult due to its electron-deficient nature, but the alkyl side chains could potentially be oxidized under harsh conditions.

The reduction of nitroaromatic compounds is a multi-electron process that can proceed through different electron transfer mechanisms depending on the reducing agent and reaction conditions. nih.govnih.gov

Two-Electron Pathway: This pathway involves the formal transfer of a hydride ion (or two electrons and two protons in sequence). It is common in reductions using certain enzymes (like bacterial type I nitroreductases) or chemical reagents. oup.comnih.gov The nitro group (R-NO₂) is reduced to a nitroso group (R-NO), which is then rapidly reduced to a hydroxylamino group (R-NHOH). nih.gov The final step is the reduction of the hydroxylamino group to the corresponding amine (R-NH₂). nih.gov

One-Electron Pathway (Radical Mechanism): This mechanism involves the sequential transfer of single electrons. The first electron transfer generates a nitro anion radical (R-NO₂⁻•). nih.gov This radical mechanism is often initiated by flavoenzyme electrontransferases or through electrochemical reduction. nih.gov The radical intermediates can be susceptible to further reactions, including oxidation by molecular oxygen, which can create a futile redox cycle and generate reactive oxygen species. nih.gov

Common methods for reducing aromatic nitro compounds include catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) or using dissolving metals in acid (e.g., Sn, Fe, or Zn in HCl). masterorganicchemistry.com

The stepwise reduction of a dinitro compound like this compound leads to a series of intermediates. The reduction of one nitro group typically occurs before the second begins.

Nitro to Nitroso: The first two-electron reduction converts a nitro group into a nitroso group. The resulting intermediate would be 5-isopropyl-2-methyl-1-nitro-3-nitrosobenzene. This nitroso intermediate is generally highly reactive and is reduced further at a much faster rate than the initial nitro group. nih.gov

Nitroso to Hydroxylamino: The next two-electron reduction yields the N-hydroxylamino derivative, such as 3-hydroxylamino-5-isopropyl-2-methyl-1-nitrobenzene. This intermediate is of significant interest as hydroxylamines are often implicated in the biological activity of nitroaromatic compounds. nih.gov

Hydroxylamino to Amino: The final two-electron reduction of the first nitro group yields the amino derivative, 5-isopropyl-2-methyl-3-nitroaniline.

Reduction of the Second Nitro Group: Following the complete reduction of the first nitro group, the second nitro group can undergo the same sequence of reduction, ultimately leading to the formation of 5-isopropyl-2-methylbenzene-1,3-diamine.

The selective reduction to intermediate stages, such as the hydroxylamine (B1172632), can be achieved by using specific reagents like zinc dust in a CO₂/H₂O system. researchgate.net

Table 2: General Pathway for the Six-Electron Reduction of a Nitroaromatic Group (Ar-NO₂)

| Stage | Intermediate/Product | Oxidation State of Nitrogen | Electrons Transferred (Cumulative) |

| Starting Material | Nitro (Ar-NO₂) | +3 | 0 |

| Intermediate | Nitroso (Ar-NO) | +1 | 2 |

| Intermediate | Hydroxylamino (Ar-NHOH) | -1 | 4 |

| Final Product | Amino (Ar-NH₂) | -3 | 6 |

Photochemical Reactions of this compound

Nitroaromatic compounds are photochemically active, absorbing UV radiation that can lead to a variety of reactions. ucl.ac.uknih.gov this compound, known commercially as Musk Ambrette, has been noted for its ability to cause photoallergic contact dermatitis, indicating that it undergoes photochemical transformations upon exposure to light. nih.govnih.govewg.org

The fundamental photochemical process for nitroaromatics begins with the absorption of a photon, promoting the molecule to an excited singlet state (S₁). Due to the presence of the nitro group, these compounds can efficiently undergo intersystem crossing (ISC) to an excited triplet state (T₁). researchgate.net This triplet state is often the primary species responsible for subsequent photochemical reactions.

Potential photochemical pathways for this compound include:

Intramolecular Hydrogen Abstraction: The excited triplet nitro group can act as a biradical and abstract a hydrogen atom from a nearby source. In this molecule, the benzylic hydrogens on the methyl and isopropyl groups are potential sites for intramolecular hydrogen abstraction. This can lead to the formation of nitroso compounds. rsc.orgnih.gov

Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol) or other molecules, the excited state can be reduced, leading to the formation of nitroso and subsequently amino derivatives, similar to the chemical reduction pathways. tandfonline.com

Photo-decomposition: Irradiation can lead to the cleavage of the C-N bond, resulting in the formation of nitric oxide (NO) or nitrogen dioxide (NO₂) radicals. researchgate.net The remaining aryl fragment would form a radical species. It has been documented that photodecomposition products of musk ambrette can be responsible for allergic reactions. nih.gov

HONO Formation: The photolysis of various nitroaromatic compounds deposited on surfaces has been shown to be a source of nitrous acid (HONO) under simulated sunlight. acs.org

Environmental Transformation and Degradation Pathways of 5 Isopropyl 2 Methyl 1,3 Dinitrobenzene

Biological Degradation Mechanisms of Dinitrobenzene Compounds

The biodegradation of dinitrobenzene compounds is a complex process involving various microbial species that employ a range of enzymatic systems to break down these recalcitrant molecules.

Microorganisms have developed several strategies for the metabolism of nitroaromatic compounds. dtic.mil Fungi and anaerobic bacteria often transform these molecules through the fortuitous reactions of nonspecific enzymes. dtic.mil For instance, the white-rot fungus Phanerochaete chrysosporium has demonstrated the ability to mineralize nitroaromatics like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (TNT). nih.gov

Anaerobic bacteria, such as certain species of Desulfovibrio and Clostridium, can reduce the nitro groups to the corresponding amines. nih.gov Desulfovibrio species can utilize nitroaromatic compounds as a nitrogen source, while some Clostridium strains can reduce TNT to 2,4,6-triaminotoluene and potentially degrade the molecule further into small aliphatic acids. nih.gov In contrast, some aerobic bacteria can use nitroaromatic compounds as growth substrates, employing specific enzymatic pathways for their complete degradation. nih.gov The ability to degrade these compounds is often found in microorganisms isolated from contaminated sites, suggesting an adaptive evolution in response to environmental pollution. dtic.mil

The biotransformation of dinitrobenzene and related compounds proceeds through two primary routes: oxidative and reductive pathways. The pathway taken depends largely on the microbial species and the prevailing environmental conditions (aerobic vs. anaerobic).

Reductive Biotransformations: Under anaerobic conditions, the primary mechanism is the reduction of the nitro groups. nih.gov This process occurs sequentially, transforming the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.govresearchgate.net This reduction is catalyzed by enzymes known as nitroreductases. scielo.br The resulting aromatic amines are often less toxic and more amenable to further degradation than the parent nitroaromatic compound. nih.gov For example, under both aerobic and anaerobic conditions, 1,3-dinitrobenzene (B52904) (1,3-DNB) can be degraded to nitroaniline. nih.gov

Oxidative Biotransformations: In aerobic environments, bacteria have evolved oxidative strategies to remove nitro groups from the aromatic ring. nih.gov These include:

Dioxygenase Attack: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which destabilizes the structure and leads to the spontaneous elimination of a nitro group as nitrite (B80452) (NO₂⁻). nih.gov This mechanism is seen in the degradation of 2,4-dinitrotoluene, which is converted to 4-methyl-5-nitrocatechol with the release of nitrite. researchgate.net

Monooxygenase Attack: Monooxygenase enzymes can add a single oxygen atom to the ring, which can also precipitate the removal of a nitro group. nih.gov

Hydride Addition: Some bacteria can add a hydride ion to the aromatic ring, forming an intermediate known as a hydride-Meisenheimer complex. nih.gov This complex subsequently re-aromatizes by eliminating a nitrite ion. nih.gov

The table below summarizes key enzymatic reactions involved in the initial transformation of dinitrobenzene compounds.

| Transformation Type | Enzyme Class | Reaction Mechanism | Initial Product(s) | Environmental Condition |

| Reductive | Nitroreductase | Sequential reduction of -NO₂ group | Nitroso, Hydroxylamino, and Amino derivatives | Anaerobic/Aerobic |

| Oxidative | Dioxygenase | Incorporation of two hydroxyl groups and elimination of -NO₂ | Catechol or substituted catechols, Nitrite | Aerobic |

| Oxidative | Monooxygenase | Incorporation of one oxygen atom and elimination of -NO₂ | Nitrophenols, Nitrite | Aerobic |

| Oxidative | Hydride Transferase | Addition of a hydride ion to form a Meisenheimer complex | Hydride-Meisenheimer complex, Nitrite | Aerobic |

Following the initial biotransformation and removal of nitro groups, the resulting aromatic intermediates, typically catechols or substituted catechols, are funneled into central metabolic pathways for ring cleavage. researchgate.net These pathways break the stable aromatic ring, converting it into aliphatic compounds that can enter the tricarboxylic acid (TCA) cycle. researchgate.net

Two major ring-fission pathways are:

Ortho-cleavage Pathway: Enzymes like catechol 1,2-dioxygenase cleave the catechol ring between the two hydroxyl-bearing carbon atoms. This pathway ultimately leads to the formation of succinyl-CoA and acetyl-CoA, which are intermediates of the TCA cycle. researchgate.net The β-ketoadipate pathway is a well-known ortho-cleavage route for the degradation of aromatic compounds. nih.govresearchgate.net

Meta-cleavage Pathway: Enzymes such as catechol 2,3-dioxygenase cleave the ring at a bond adjacent to the hydroxyl groups. researchgate.net This pathway results in products like acetaldehyde and pyruvate, which can also be assimilated into central metabolism. researchgate.net

For example, the degradation of 1,3-DNB by Rhodococcus sp. QT-1 proceeds via the formation of 4-nitrocatechol, which serves as a substrate for ring cleavage enzymes. nih.gov Similarly, the bacterial degradation of 2-nitrobenzoate can proceed through salicylate and catechol, with the catechol subsequently undergoing ortho-cleavage. frontiersin.org

A variety of microorganisms capable of degrading dinitrobenzene compounds have been isolated and characterized, primarily from contaminated soil and water. dtic.milnih.gov These microbes exhibit diverse metabolic capabilities and belong to different genera of bacteria and fungi.

For example, a pure culture of Rhodococcus sp. QT-1, isolated from nitroaromatic-contaminated soil, was found to use 1,3-DNB as its sole nitrogen source, metabolizing it to nitrite via a 4-nitrocatechol pathway. nih.govnih.gov Another strain, the yeast Candida pulcherrima, isolated from soil contaminated with 1,3-DNB manufacturing waste, was capable of biodegrading the compound to carbon dioxide under aerobic conditions. nih.gov Mixed bacterial cultures, often dominated by Pseudomonas species, have also shown the ability to degrade 1,3-DNB. nih.gov Strains of Burkholderia cepacia and Hydrogenophaga palleronii have been identified that can mineralize 2,6-dinitrotoluene, using it as the sole source of carbon and nitrogen. nih.gov

The following table details some of the microbial strains reported to be involved in the degradation of dinitrobenzene compounds.

| Microbial Strain | Compound Degraded | Key Pathway/Intermediate | Reference |

| Rhodococcus sp. QT-1 | 1,3-Dinitrobenzene | 4-Nitrocatechol pathway | nih.govnih.gov |

| Candida pulcherrima | 1,3-Dinitrobenzene | Mineralization to CO₂ | nih.gov |

| Pseudomonas spp. | 1,3-Dinitrobenzene | Aerobic degradation | nih.gov |

| Burkholderia cepacia JS850 | 2,6-Dinitrotoluene | Mineralization | nih.gov |

| Hydrogenophaga palleronii JS863 | 2,6-Dinitrotoluene | Mineralization | nih.gov |

| Staphylococcus spp. | 1,3-Dinitrobenzene | Aerobic degradation | nih.gov |

| Micrococcus spp. | 1,3-Dinitrobenzene | Aerobic degradation | nih.gov |

Abiotic Degradation Processes in Environmental Matrices

In addition to biological degradation, abiotic processes can contribute to the transformation of dinitrobenzene compounds in the environment, particularly in aquatic systems.

Hydrolysis: The hydrolysis of dinitrobenzene compounds is generally a slow process under typical environmental pH conditions. uni.edu However, the presence of strong electron-withdrawing nitro groups can make the aromatic ring susceptible to nucleophilic substitution, such as alkaline hydrolysis where a hydroxyl group replaces another substituent. For example, 1-chloro-2,4-dinitrobenzene undergoes hydrolysis with aqueous sodium hydroxide to form 2,4-dinitrophenol (B41442) via an addition-elimination mechanism. youtube.com While 5-Isopropyl-2-methyl-1,3-dinitrobenzene lacks a halogen leaving group, similar reactions involving other nucleophiles could occur under specific conditions, though they are not considered major degradation pathways in most natural waters.

Chemical Reduction: Abiotic reduction can be a more significant transformation pathway in anoxic aquatic environments. Various naturally occurring substances can act as reducing agents. A study demonstrated that extracellular polymeric substances (EPS), which are secreted by microorganisms and are a component of dissolved organic matter, can effectively reduce 1,3-DNB. wiley.com In an aqueous solution containing EPS from Escherichia coli, 1,3-DNB was completely reduced to 3-hydroxylaminonitrobenzene and 3-nitroaniline within 45 hours. wiley.com The reaction followed pseudo-first-order kinetics with a rate constant of 4.3 × 10⁻² h⁻¹. wiley.com This reductive capability was also observed with EPS from other sources, including Bacillus subtilis and natural freshwater biofilms, indicating that it is a widespread phenomenon. wiley.com Furthermore, zero-valent iron (ZVI) has been shown to be effective in the reductive degradation of nitrobenzene (B124822), a process that can be applied in engineered remediation systems. researchgate.net

A comprehensive search for scientific literature pertaining to the environmental transformation and degradation pathways of this compound did not yield specific data for this compound. The requested information regarding its photodegradation, persistence in soil and water, and sorption/desorption dynamics is not available in the public domain through the conducted searches.

Therefore, it is not possible to provide the detailed research findings and data tables for the specified sections and subsections of the article as outlined. The user's strict requirement to focus solely on "this compound" and the absence of any search results for this specific chemical compound prevent the generation of the requested content.

Further research would be required to determine the environmental fate and transport of this compound.

Advanced Analytical and Detection Methodologies for 5 Isopropyl 2 Methyl 1,3 Dinitrobenzene

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 5-isopropyl-2-methyl-1,3-dinitrobenzene. These techniques provide detailed information about the molecular structure, functional groups, and purity of the compound.

Advanced NMR and Mass Spectrometry for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of this compound. While specific experimental data for this exact isomer is not widely published, the expected spectral characteristics can be inferred from related compounds such as dinitrotoluenes and p-cymene (B1678584) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be significantly influenced by the positions of the two nitro groups, providing key information for isomer differentiation. The isopropyl group would likely exhibit a septet for the methine proton and a doublet for the two methyl groups. The benzylic methyl group would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbons attached to the nitro groups would be significantly deshielded. The number of unique carbon signals can help confirm the specific isomeric structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Mass Spectrometry (MS): Electron Ionization (EI) and Electrospray Ionization (ESI) are common MS techniques used for the analysis of nitroaromatic compounds. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is critical for structural confirmation. Expected fragmentation pathways for nitroaromatic compounds include the loss of nitro groups (NO₂), hydroxyl radicals (OH), and cleavage of the alkyl side chains. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the compound's identity.

A study on the nitration of p-cymene would be expected to produce various isomers, and the differentiation between these isomers would heavily rely on detailed NMR and MS analysis. acs.org The analysis of isomers of other substituted benzenes, such as N-formyl-o-toluidine, demonstrates the power of NMR in distinguishing between rotational isomers, a phenomenon that could also be relevant for sterically hindered dinitro-p-cymene derivatives. nih.gov

| Technique | Expected Observations for this compound | Purpose |

| ¹H NMR | Signals for aromatic, isopropyl (septet, doublet), and methyl (singlet) protons with specific chemical shifts and coupling constants. | Structural elucidation, isomer differentiation. |

| ¹³C NMR | Distinct signals for all carbon atoms, with significant deshielding for carbons attached to nitro groups. | Confirms carbon framework and substitution pattern. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks indicating proton-proton and proton-carbon connectivities. | Unambiguous assignment of all NMR signals. |

| Mass Spectrometry (EI, ESI) | Molecular ion peak and characteristic fragmentation patterns (loss of NO₂, OH, alkyl fragments). | Determination of molecular weight and structural confirmation. |

| High-Resolution MS | Exact mass measurements of molecular ion and fragments. | Determination of elemental composition. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the nitro groups. These typically appear as two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bond, usually in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Other expected bands include C-H stretching vibrations for the aromatic ring and the alkyl groups (around 2800-3100 cm⁻¹), and aromatic C=C stretching vibrations (around 1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. The aromatic ring vibrations also produce characteristic Raman signals.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups and aiding in its identification.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its accurate quantification, particularly in environmental samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitroaromatic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or C8 column.

Method Parameters:

Mobile Phase: A mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water or a buffer solution. The gradient elution, where the composition of the mobile phase is changed during the analysis, would be optimal for separating a mixture of nitrated compounds with varying polarities.

Detection: A UV-Vis detector is commonly used for the detection of nitroaromatics due to their strong UV absorbance. The selection of the detection wavelength would be optimized to maximize sensitivity for the target compound. For trace analysis, more sensitive detection methods like mass spectrometry (LC-MS) can be employed. A highly sensitive screening method for various explosives, including nitroaromatics, has been developed using HPLC coupled with atmospheric pressure ionization mass spectrometry (HPLC-API-MS), achieving low limits of detection. nih.gov The differentiation of isomers that are not chromatographically separated can be challenging, but tandem mass spectrometry (MS/MS) can sometimes provide unique fragment ions for identification. researchgate.netlcms.cz

The development of an HPLC method would involve optimizing the column, mobile phase composition, flow rate, and detector settings to achieve good resolution, sensitivity, and a reasonable analysis time.

| HPLC Parameter | Typical Conditions for Nitroaromatic Analysis |

| Column | Reversed-phase (C18 or C8), 3-5 µm particle size |

| Mobile Phase | Acetonitrile/water or Methanol/water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (LC-MS) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for the detection of this compound in environmental matrices like soil and water.

Method Parameters:

Sample Preparation: For environmental samples, an extraction step is typically required to isolate the analyte from the matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used.

GC Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used for separating nitroaromatic compounds.

Temperature Program: A temperature-programmed oven is used to elute the compounds based on their boiling points and interactions with the stationary phase.

Ionization and Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible mass spectra that can be compared to spectral libraries for identification. For enhanced sensitivity and selectivity, especially in complex matrices, Negative Chemical Ionization (NCI) can be used, as nitroaromatic compounds have a high electron affinity. For some nitro- and oxy-PAHs, quantitative chemical ionization using GC-MS and GC-MS/MS has been developed. mdpi.com

The retention time of the compound in the GC column provides one level of identification, while the mass spectrum provides definitive structural information.

Electrochemical Sensor Development for Nitroaromatic Detection

Electrochemical sensors offer a promising approach for the rapid, sensitive, and on-site detection of nitroaromatic compounds like this compound. These sensors are based on the electrochemical reduction of the nitro groups at the surface of a modified electrode.

The development of such sensors involves the design of novel electrode materials that can enhance the electrochemical signal and improve selectivity. Various materials have been explored for the detection of dinitrotoluene and other nitroaromatics, including:

Nanomaterials: Nanoparticles, nanotubes, and graphene-based materials are often used to modify electrodes due to their high surface area and excellent catalytic properties, which can facilitate the electrochemical reduction of nitro groups.

Molecularly Imprinted Polymers (MIPs): MIPs can be designed to have specific recognition sites for the target molecule, leading to highly selective sensors.

The detection is typically performed using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square wave voltammetry (SWV), which measure the current response as a function of the applied potential. The peak current is proportional to the concentration of the analyte. While specific sensors for this compound have not been extensively reported, the principles developed for other dinitroaromatic compounds would be directly applicable.

Principles of Electrochemical Reduction of Nitro Groups

The electrochemical detection of nitroaromatic compounds, including dinitrobenzene derivatives, is predicated on the reduction of the nitro groups (-NO₂) at an electrode surface. researchgate.netnih.gov This process involves the transfer of electrons from the electrode to the molecule, leading to a measurable current that is proportional to the concentration of the analyte.

The reduction of a nitro group is a multi-step process that can involve several electrons and protons. In aprotic (non-aqueous) media and without a source of protons, the reduction of dinitrobenzene typically shows two distinct one-electron transfer steps. researchgate.net However, in the presence of proton donors, such as in buffered aqueous solutions, the reduction is more complex and involves a greater number of electrons, leading to the formation of hydroxylamino (-NHOH) or amino (-NH₂) groups. researchgate.netwikipedia.org For instance, the reduction of 2,4-dinitrotoluene (B133949) (DNT) in the presence of a pH buffer can involve the transfer of eight protons and eight electrons to form 2,4-bis(N-hydroxylamino)toluene. researchgate.net

The general mechanism for the electrochemical reduction of a nitro group to a hydroxylamine (B1172632) group can be summarized as follows:

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

And further reduction to an amine group:

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

The specific reduction potentials and the number of electrons transferred can be influenced by the molecular structure of the compound, the pH of the medium, the electrode material, and the applied potential waveform. wikipedia.org For dinitrobenzene compounds, the reduction often occurs in two steps, corresponding to the sequential reduction of the two nitro groups. researchgate.net The process can be irreversible, especially on certain electrode materials like silicon, where the reduction products can form a polymeric film on the electrode surface. researchgate.netchrom-china.com This phenomenon can be harnessed for sensitive detection, as the film thickness can correlate with the analyte concentration. researchgate.net

Novel Electrode Materials and Sensor Architectures

Advancements in materials science have led to the development of novel electrode materials and sensor architectures that significantly enhance the sensitivity and selectivity of detecting nitroaromatic compounds.

Novel Electrode Materials:

The choice of electrode material is critical for achieving low detection limits and high sensitivity. While traditional electrodes like glassy carbon (GCE), platinum, and gold are used, modern sensors often employ modified electrodes with enhanced surface area and catalytic activity. researchgate.netcapes.gov.br

Nanomaterials: Nanoparticles of gold, silver, and zinc oxide have been used to modify electrodes, providing a larger surface area and catalytic effects that improve the electrochemical reduction of nitroaromatic compounds. capes.gov.brnih.gov Graphene and carbon nanotubes are also widely used due to their excellent conductivity and large surface-to-volume ratio. nih.govcapes.gov.br

Silicon-Based Materials: Oxide-free, hydrogen-terminated silicon (Si-H) has emerged as a promising material for detecting dinitrobenzene. researchgate.netchrom-china.com It offers a lower limit of detection compared to GCE. researchgate.net Silicon nanowires in a vertical array with a porous electrode (SiN-VAPOR) represent a 3D architecture that maximizes the sensor's surface area, enabling detection at parts-per-billion and even parts-per-trillion levels. bldpharm.com

Mesoporous Materials: Mesoporous silica, such as MCM-41, can be used to modify electrodes. rsc.org These materials have a high surface area and strong adsorption capacity for nitroaromatic compounds, leading to their preconcentration on the electrode surface and thus enhancing detection sensitivity down to the nanomolar level. rsc.org

Composite Materials: Combining different materials can yield synergistic effects. For instance, nanocomposites of metal oxides and polymers, such as silver nanoparticle-decorated chitosan/SrSnO₃, have been developed for the sensitive detection of nitrophenols, a related class of compounds. nih.gov

Sensor Architectures:

The design of the electrochemical sensor also plays a crucial role in its performance. Different electrochemical techniques can be employed, each with its own advantages.

Voltammetric Sensors: These sensors measure the current as the potential is varied. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are commonly used. researchgate.net SWV, in particular, offers high sensitivity and is well-suited for trace analysis.

Amperometric Sensors: In this setup, a constant potential is applied, and the resulting current is measured over time. This method can provide rapid and continuous monitoring.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of a system to the flow of an alternating current as a function of frequency. It can be used to detect the formation of films on the electrode surface, such as the polymer film formed during the irreversible reduction of dinitrobenzene on silicon electrodes, offering a very low limit of detection. researchgate.netchrom-china.com

Multiplexed Sensors: For the simultaneous detection of multiple compounds, sensor arrays can be fabricated. These arrays can consist of multiple working electrodes, each modified with a different material to provide a unique "fingerprint" response for different analytes.

The development of these advanced materials and sensor architectures holds significant promise for the sensitive and selective detection of this compound, although specific optimization and validation for this particular compound would be necessary.

Computational and Theoretical Studies of 5 Isopropyl 2 Methyl 1,3 Dinitrobenzene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations can predict geometries, energies, and a host of electronic properties.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. A popular and widely used functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netdntb.gov.ua This approach, often paired with a basis set like 6-311++G(d,p), is capable of providing accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including nitroaromatic compounds. researchgate.netcore.ac.uk

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, represent another class of powerful computational tools. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., RI-MP2) can be employed for even higher accuracy in conformational energy calculations. researchgate.netresearchgate.net For a molecule like 5-isopropyl-2-methyl-1,3-dinitrobenzene, both DFT and ab initio calculations would begin with a geometry optimization to find the lowest energy arrangement of the atoms. This optimized structure is the foundation for all further property calculations.

Table 1: Illustrative Geometrical Parameters from DFT Calculations on a Related Compound (2,5-Dimethyl-1,3-dinitrobenzene) This table presents typical data obtained from DFT calculations and is based on findings for a structurally similar molecule, not this compound.

| Parameter | Description | Illustrative Value |

| Dihedral Angle (C-C-N-O) | Rotation of nitro group relative to the benzene (B151609) ring plane | 31.67° to 44.50° researchgate.net |

| Bond Length (C-N) | Length of the bond between a ring carbon and a nitro group nitrogen | ~1.47 Å |

| Bond Angle (O-N-O) | Angle within the nitro group | ~125° |

Source: Data derived from crystallographic and computational studies on similar substituted dinitrobenzene compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For nitroaromatic compounds, the LUMO is often localized on the nitro groups and the aromatic ring, indicating these are the primary sites for nucleophilic attack or electron acceptance. core.ac.uk Analysis of the FMOs for this compound would reveal the distribution of electron density and highlight the most probable sites for chemical reactions.

Table 2: Representative FMO Data from a DFT Study on a Substituted Pyrimidine This table illustrates the type of data generated from FMO analysis. The values are for a different heterocyclic compound and serve as an example.

| Orbital | Energy (eV) | Description |

| HOMO | -6.912 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -2.287 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.625 | Difference between LUMO and HOMO energies; indicates chemical reactivity. nih.gov |

Source: Data from a computational study on ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. nih.gov

The presence of flexible groups, such as the isopropyl group in this compound, means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around single bonds. researchgate.net This can be achieved by systematically rotating the dihedral angles of the substituents and calculating the energy at each step using quantum chemical methods like DFT. nih.gov Such studies have been performed on related molecules, like 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane, to map out the potential energy surface and identify local energy minima corresponding to stable conformers. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for exploring the intricate details of chemical reactions, providing a step-by-step view of how reactants are converted into products.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction's kinetics and mechanism. Computational methods can locate transition state structures and calculate the activation energy barrier, which determines the reaction rate. researchgate.net For reactions involving nitroaromatic compounds, such as further nitration or reduction, computational modeling can predict the most likely reaction pathways. researchgate.net For instance, in the nitration of a substituted naphthalene, a related aromatic system, theoretical studies have successfully elucidated the mechanism and regioselectivity, showing clear agreement with experimental results. researchgate.net A similar approach for this compound could be used to model its behavior in various chemical transformations.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models must account for these solvation effects to provide realistic predictions. This can be done through implicit solvent models, which treat the solvent as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. researchgate.net

A study on a related dioxaborinane derivative demonstrated the importance of explicit solvent molecules. researchgate.net While calculations on the isolated molecule predicted a specific conformation, experimental NMR data in chloroform (B151607) solution indicated an equilibrium of different conformers. By including a cluster of chloroform molecules around the solute in the quantum chemical calculations, the computational results were brought into agreement with the experimental data, highlighting the "magic" effect a specific number of solvent molecules can have on conformational preference. researchgate.net Therefore, any accurate computational study of the reactivity or properties of this compound in solution must incorporate such solvation effects.

Advanced Modeling for Structure-Property Relationships

Advanced computational models are essential for elucidating the complex relationship between the three-dimensional structure of a molecule and its observable properties. For this compound, these models can predict everything from reactivity and spectral characteristics to potential biological activity. The primary modeling techniques applicable to this compound include Quantitative Structure-Activity Relationship (QSAR) studies, Density Functional Theory (DFT) calculations, and molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical tools used to predict the activity of a chemical based on its molecular structure. For nitroaromatic compounds, QSAR studies have been extensively used to forecast properties like toxicity and mutagenicity. nih.govnih.gov These models are built by correlating calculated molecular descriptors with experimentally determined activities of a series of related compounds.

For this compound, a QSAR model would rely on descriptors that quantify its electronic features, size, and shape. Key descriptors for nitroaromatics often include those related to hydrophobicity (logP), electronic effects (such as the energy of the Lowest Unoccupied Molecular Orbital, E-LUMO, which indicates electrophilicity), and steric parameters. core.ac.uk For instance, studies on the toxicity of nitrobenzenes have shown that a combination of topological indices and indicator parameters for substitution patterns can yield predictive models. nih.gov The development of a reliable QSAR model for this compound would involve calculating a wide array of descriptors and selecting the most relevant ones through statistical methods like genetic algorithms or multiple linear regression. nih.govscholarsresearchlibrary.com

| Descriptor Class | Specific Descriptor | Predicted Influence on Biological Activity/Toxicity |

|---|---|---|

| Electronic | Energy of LUMO (E-LUMO) | Lower values often correlate with higher electrophilicity and reactivity, potentially increasing toxicity. core.ac.uk |

| Electronic | Dipole Moment | Influences polarity and interactions with biological macromolecules. |

| Topological | Path/Walk Shape Index (PW2) | Relates to molecular shape; less linear and more rounded shapes can affect receptor binding. qsardb.org |

| Topological | Complementary Information Content (CIC1) | Provides information on molecular size and complexity, which generally increases with the number of substituents. qsardb.org |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates hydrophobicity, affecting membrane permeability and bioavailability. core.ac.uk |

| Physicochemical | Van der Waals Surface Area | Relates to the potential for non-polar interactions with biological targets. researchgate.net |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed insights into molecular geometry, electronic properties, and vibrational frequencies. scholarsresearchlibrary.comglobalresearchonline.net For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or higher), can determine its most stable conformation and the distribution of electron density. scholarsresearchlibrary.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. mdpi.com Furthermore, DFT can generate a Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution and identifies electrophilic (positive potential, often near hydrogen atoms) and nucleophilic (negative potential, often near the nitro group oxygens) sites for potential interactions. globalresearchonline.net

| Property | Significance | Analogous Value/Trend from Literature |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. | Expected to be in the range seen for other nitroaromatics (e.g., approx. -7 to -9 eV). scholarsresearchlibrary.com |

| LUMO Energy | Relates to the ability to accept electrons; crucial for electrophilic attack. | Expected to be low (negative value), characteristic of nitro-substituted benzenes (e.g., approx. -2 to -4 eV). core.ac.ukscholarsresearchlibrary.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. | A moderately low gap is expected, indicating higher reactivity than benzene. |

| Dipole Moment | Measures molecular polarity, influencing solubility and intermolecular forces. | Expected to be significant due to the highly polar nitro groups. |

| Global Minimum Energy | Indicates the most stable geometric conformation of the molecule. | Calculated to confirm the optimized structure. globalresearchonline.net |

Molecular Dynamics and Docking

Molecular dynamics (MD) simulations and molecular docking are powerful tools for studying how a ligand interacts with a biological receptor. Given that this compound is structurally similar to synthetic nitromusks like Musk Ambrette, these methods could be used to explore its potential to bind to olfactory receptors or other proteins. nih.govresearchgate.net

Molecular docking would predict the preferred binding orientation of the compound within a receptor's active site and estimate the binding affinity. Studies on nitromusks binding to human olfactory receptors have shown that interactions are often stabilized by hydrogen bonds between the nitro groups and specific amino acid residues (like Tyrosine), as well as hydrophobic interactions with the aromatic ring and alkyl substituents. nih.gov MD simulations could then be used to observe the dynamic stability of this binding pose over time, providing a more realistic view of the interaction in a biological environment. These models are crucial for understanding potential mechanisms of action at a molecular level.

Applications of 5 Isopropyl 2 Methyl 1,3 Dinitrobenzene in Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block and Chemical Intermediate

The reactivity of the nitro groups and the aromatic ring itself makes this compound a valuable intermediate in organic synthesis.

While direct use of 5-isopropyl-2-methyl-1,3-dinitrobenzene as a precursor for specific pharmaceuticals is not widely documented, the reduction of dinitroaromatic compounds is a fundamental transformation that leads to diaminoarenes. These resulting aromatic diamines are crucial building blocks in the pharmaceutical industry. For instance, the reduction of the two nitro groups in this compound would yield 5-isopropyl-2-methylbenzene-1,3-diamine. This diamine, with its specific substitution pattern, could serve as a key starting material for the synthesis of various heterocyclic compounds, which form the core of many medicinal agents. The synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, for example, highlights the utility of nitroaromatic compounds in developing new therapeutic agents. acs.org The general methodology often involves the reaction of a nitro-substituted benzene (B151609) sulfonyl chloride with an amine to form sulfonamides, which have shown potential antitubercular activity. acs.org

The synthesis of m-dinitrobenzene is typically achieved through the nitration of nitrobenzene (B124822) using a mixture of fuming nitric acid and sulfuric acid. jru.edu.inyoutube.com A similar approach could be envisioned for the synthesis of this compound starting from isopropyl-methylbenzene (cymene).

The structure of this compound offers multiple avenues for the creation of novel and complex organic scaffolds. The nitro groups are not only reducible but can also be displaced by other nucleophiles under certain conditions, a synthetically useful process for substituted nitrobenzenes. acs.org Furthermore, the benzene ring can undergo various electrophilic substitution reactions, although the strong deactivating effect of the two nitro groups would necessitate harsh reaction conditions.

The presence of both isopropyl and methyl groups provides additional sites for functionalization. For example, benzylic bromination could selectively introduce a bromine atom to the methyl group, which can then be used in a variety of subsequent reactions to build more complex molecules. The Friedel-Crafts reaction, a fundamental process for attaching substituents to an aromatic ring, provides a general strategy for the synthesis of alkylated benzenes, which could then be nitrated to form compounds like this compound. lumenlearning.comyale.eduyoutube.com

Participation in Charge Transfer Complex Formation

Dinitroaromatic compounds are well-known electron acceptors and readily form charge-transfer (CT) complexes with a wide range of electron donors. These complexes are stabilized by the partial transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

In a charge-transfer complex involving this compound, the electron-deficient aromatic ring, due to the presence of the two electron-withdrawing nitro groups, would act as the acceptor. The formation and stability of such complexes are governed by the energy difference between the LUMO of the dinitrobenzene derivative and the HOMO of the electron donor. nih.gov Studies on similar systems, such as 1,3-dinitrobenzene (B52904) with aliphatic amines, have shown the formation of 1:1 complexes. nih.gov The interaction can be of the n-π* or π-π* type. researchgate.net The alkyl substituents (isopropyl and methyl) on the benzene ring would have a minor electronic effect but could influence the steric accessibility of the acceptor site.

The interaction between an electron donor and an acceptor like this compound can be described by the formation of a complex where the ground state is primarily non-bonding, but the excited state involves significant charge transfer. The energy of this charge-transfer transition is a key characteristic of the complex.

A hallmark of charge-transfer complex formation is the appearance of a new, broad absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor and acceptor molecules. This new band corresponds to the energy required to promote an electron from the donor to the acceptor within the complex. The position (λmax) of this CT band is sensitive to the nature of the donor, the acceptor, and the polarity of the solvent.

For example, charge-transfer complexes of 1,3-dinitrobenzene with various aliphatic amines in DMSO show absorption maxima in the range of 555-584 nm. nih.gov Spectroscopic investigations of charge-transfer complexes of 2,4-dinitrophenol (B41442) with aniline (B41778) derivatives also reveal distinct CT bands. researchgate.net Based on these findings, it is expected that a solution containing this compound and a suitable electron donor would exhibit a new color and a characteristic absorption band in the visible region of the spectrum.

Representative Spectroscopic Data for Charge-Transfer Complexes of 1,3-Dinitrobenzene with Aliphatic Amines in DMSO

| Electron Donor | λmax (nm) |

| Isopropylamine | 563 |

| Ethylenediamine | 584 |

| Tetraethylenepentamine | 580.5 |

| Bis(3-aminopropyl)amine | 555 |

This table presents data for 1,3-dinitrobenzene as a representative dinitroaromatic acceptor to illustrate the expected spectroscopic behavior. nih.gov

The stability of these complexes can be quantified by the association constant (KAD), which can be determined spectrophotometrically using methods like the Benesi-Hildebrand equation. nih.gov

Materials Applications (excluding explosive properties)

While the explosive nature of many dinitroaromatic compounds is a significant area of study, their potential in other materials science applications is also of interest. The strong electron-accepting properties of dinitrobenzenes make them candidates for inclusion in organic electronic materials. For instance, charge-transfer complexes can exhibit interesting electrical conductivity properties. nih.gov

The dinitro functionality can also be a precursor for the synthesis of high-performance polymers. The corresponding diamine, obtained through reduction, can be polymerized with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. These classes of polymers are known for their exceptional thermal stability and mechanical strength. The specific isopropyl and methyl substitution pattern of this compound could potentially be used to fine-tune the properties of such polymers, for example, by influencing their solubility and processability.

Furthermore, dinitroaromatic compounds can serve as intermediates in the synthesis of dyes and pigments. The chromophoric nature of the nitro groups and the potential to convert them into other functional groups allows for the design of a wide range of colored compounds.

Conclusion and Future Research Directions for 5 Isopropyl 2 Methyl 1,3 Dinitrobenzene

Summary of Current Research Landscape

Direct and specific research focused solely on 5-isopropyl-2-methyl-1,3-dinitrobenzene is notably scarce in publicly available scientific literature. The current understanding of this compound is primarily inferred from studies on the nitration of its precursor, p-cymene (B1678584) (1-isopropyl-4-methylbenzene).

The synthesis of this compound would logically proceed through the dinitration of p-cymene. However, studies on this reaction reveal a complex product mixture. Research has shown that the dinitration of p-cymene often leads to the formation of various isomers, with 2,6-dinitro-p-cymene and 2,4-dinitrotoluene (B133949) (resulting from dealkylation) being significant products. The formation of the specific isomer, this compound, is not prominently reported, suggesting it may be a minor product under typical nitration conditions.

The mononitration of p-cymene, a preliminary step to dinitration, has been more extensively documented. These studies often focus on optimizing reaction conditions to achieve specific mononitro isomers and to avoid side reactions like oxidation of the isopropyl group. However, this body of work provides limited direct insight into the properties and potential applications of the dinitro derivative.

In essence, the current research landscape for this compound is largely a void. There is a lack of dedicated studies on its synthesis, isolation, characterization, and potential applications. Its existence is primarily suggested by the general principles of aromatic nitration and the study of its parent compound, p-cymene.

Unaddressed Research Questions and Methodological Gaps

The dearth of information on this compound gives rise to a multitude of unanswered questions and significant methodological gaps in the chemical literature.

Key Unaddressed Research Questions:

Synthesis and Isomer Distribution: What are the optimal reaction conditions to selectively synthesize this compound? What is the precise isomer distribution in the dinitration of p-cymene under various conditions?

Physicochemical Properties: What are the fundamental physicochemical properties of pure this compound, such as its melting point, boiling point, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry)?

Chemical Reactivity: How does the combination of the isopropyl and two nitro groups on the benzene (B151609) ring influence its chemical reactivity compared to other dinitroaromatic compounds?

Biological Activity: Does this compound exhibit any notable biological activity, for instance, as a potential antimicrobial or cytotoxic agent?

Thermal Stability and Decomposition: What is the thermal stability of the compound, and what are its decomposition products? This is particularly relevant given the energetic nature of many nitroaromatic compounds.

Identified Methodological Gaps:

Isolation and Purification: There is a clear lack of established and reported methods for the effective isolation and purification of this compound from the complex mixture of isomers and byproducts formed during the nitration of p-cymene.

Analytical Standards: The absence of a commercially available, pure analytical standard for this compound hinders any quantitative analysis and makes the characterization of reaction mixtures challenging.

Computational Modeling: There is a scarcity of computational and theoretical studies predicting the properties, reactivity, and spectral data of this compound. Such studies could guide experimental work.

Prospective Avenues for Academic and Industrial Exploration of this compound

Despite the current lack of dedicated research, the chemical structure of this compound suggests several promising avenues for future exploration in both academic and industrial settings.

Academic Exploration:

Fundamental Organic Chemistry: A detailed study of the nitration of p-cymene to elucidate the factors governing the formation of this compound would be a valuable contribution to the understanding of electrophilic aromatic substitution on substituted benzenes.

Structural Chemistry: The isolation and crystallographic analysis of pure this compound would provide important data on its molecular geometry and intermolecular interactions.

Medicinal Chemistry: Given that some nitroaromatic compounds exhibit biological activity, screening this compound for potential pharmacological properties could be a fruitful area of research.

Materials Science: The thermal properties of this dinitro compound could be investigated to assess its potential as an energetic material or as a precursor for nitrogen-containing polymers.

Industrial Exploration:

Intermediate for Dyes and Pigments: Dinitrotoluenes are key intermediates in the synthesis of dyes. taylorandfrancis.com The unique substitution pattern of this compound could potentially lead to the development of novel colorants with specific properties.

Precursor for Polyurethanes: The production of toluene (B28343) diisocyanate (TDI), a monomer for polyurethanes, relies on dinitrotoluene. nih.govcofferxm.com Investigating the conversion of this compound to the corresponding diisocyanate could open up possibilities for new polyurethane materials with modified properties.

Fragrance Industry: Some nitroaromatic compounds, like musk ambrette, have been used in the fragrance industry. nih.gov Although many nitro musks are now restricted due to safety concerns, the specific structure of this compound might offer interesting olfactory properties that warrant investigation, along with a thorough safety assessment.

Agrochemicals: The biological activity of this compound could be explored for potential applications in agriculture, for example, as a herbicide or fungicide, following rigorous environmental and toxicological evaluation.

The table below summarizes the potential research directions and applications for this compound.

| Research Area | Specific Focus | Potential Application |

| Academic Research | ||

| Organic Synthesis | Selective synthesis and isomer control | Fundamental understanding of reaction mechanisms |

| Structural Analysis | Crystallography and spectroscopic characterization | Contribution to chemical databases |

| Medicinal Chemistry | Screening for biological activity | Discovery of new bioactive molecules |

| Materials Science | Thermal analysis and decomposition studies | Development of new energetic materials or polymers |

| Industrial Exploration | ||

| Dyes and Pigments | Synthesis of novel colorants | Specialty chemicals |

| Polymer Chemistry | Precursor to isocyanates and polyurethanes | Advanced materials with tailored properties |

| Fragrance Industry | Evaluation of olfactory properties | New fragrance ingredients (pending safety) |

| Agrochemicals | Screening for herbicidal or fungicidal activity | Crop protection agents (pending safety) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten